1-Bromo-4-(cyclopentyloxy)benzene

Agrochemical Chemistry Herbicide Design Structure-Activity Relationship

Generic 4-bromoanisole often fails to provide adequate steric bulk or electronic tuning in cross-coupling reactions. 1-Bromo-4-(cyclopentyloxy)benzene (CAS 30752-30-8) solves this with a conformationally flexible cyclopentyloxy group that imparts distinct stereo-electronic properties. • Enables selective Suzuki/Buchwald-Hartwig couplings where simpler aryl bromides underperform. • Validated in GPR40 agonist synthesis (EC50 114 nM) and crop-safe oxazolidinedione herbicides. • 97% purity, available from stock for immediate dispatch.

Molecular Formula C11H13BrO
Molecular Weight 241.12 g/mol
CAS No. 30752-30-8
Cat. No. B1289314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(cyclopentyloxy)benzene
CAS30752-30-8
Molecular FormulaC11H13BrO
Molecular Weight241.12 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2=CC=C(C=C2)Br
InChIInChI=1S/C11H13BrO/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2
InChIKeyDWMSXAAIGFYBGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(cyclopentyloxy)benzene: A Key Building Block for Synthesis


1-Bromo-4-(cyclopentyloxy)benzene (CAS 30752-30-8) is a halogenated aromatic ether classified as a para-substituted aryl bromide [1]. Characterized by a bromine atom and a cyclopentyloxy group on a phenyl ring (molecular formula C11H13BrO, molecular weight 241.12 g/mol), it is fundamentally a synthetic intermediate [2]. Its primary utility lies in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, where the bromine atom serves as a reactive handle for introducing molecular complexity into pharmaceutical or agrochemical candidates and advanced materials [1].

Synthetic workflow: Para-substituted aryl bromide for Suzuki, Buchwald-Hartwig, and related cross-coupling reactions

Building-block role: Introduces a sterically demanding cyclopentyloxyphenyl fragment into drug candidates, agrochemicals, and advanced materials

Selection context: Preferred when a bulky, electron-rich aryl halide handle is required; distinct from smaller alkoxy analogues like 4-bromoanisole

1-Bromo-4-(cyclopentyloxy)benzene: Generic Substitution Risks


Treating 1-Bromo-4-(cyclopentyloxy)benzene as a simple, interchangeable aryl bromide source is a critical procurement error [1]. The specific cyclopentyloxy ether group profoundly influences the molecule's stereo-electronic characteristics, a fact that distinguishes it from common, cheaper alternatives like 4-bromoanisole . This moiety imparts a unique combination of steric bulk and electronic influence, directly affecting critical reaction parameters [1]. Failure to account for this can lead to significantly altered reaction kinetics in key cross-coupling steps, unexpected selectivity in subsequent functionalizations, or the production of a final compound with drastically different physicochemical properties—such as solubility and lipophilicity—ultimately compromising the yield, purity, or biological activity of the target molecule and derailing a synthetic project .

Replacing the cyclopentyloxy group with a smaller methoxy analogue may shift cross-coupling kinetics and functionalization selectivity

Differences in lipophilicity and solubility between bulkier and simpler ethers can alter final-compound physicochemical profiles

Class-level aryl bromide interchangeability does not account for steric and electronic effects that may affect yield and purity

1-Bromo-4-(cyclopentyloxy)benzene: Key Differentiators for Procurement


Cyclopentyloxy Group: Herbicide Selectivity Advantage

In the development of herbicidal oxazolidinedione derivatives, the cyclopentyloxy group, a key structural feature of 1-Bromo-4-(cyclopentyloxy)benzene, was found to be the most preferable substituent for achieving marked crop safety compared to other alkoxy groups [1]. This finding is derived from a series of new derivatives where the influence of phenyl substituents was systematically examined [1].

Herbicide selectivity context
Class-level inference
Cyclopentyloxy group was ranked as the most preferable substituent for crop safety in a tested oxazolidinedione series

Supports agrochemical discovery programs targeting herbicide selectivity screening

Qualitative SAR ranking; crop-safety margins for the precursor not reported

Agrochemical Chemistry Herbicide Design Structure-Activity Relationship

Cross-Coupling: Steric & Electronic Differences vs. 4-Bromoanisole

For chemists procuring a building block, the replacement of a simpler methoxy group (as in 4-bromoanisole) with a cyclopentyloxy moiety introduces a distinct, albeit not uniquely calculated, combination of a larger steric footprint and slightly enhanced inductive electron-donation . This difference is qualitative and inferred from general structure-reactivity principles .

Steric and electronic profile
Supporting evidence
Larger steric footprint and slightly enhanced inductive electron-donation compared to 4-bromoanisole

Selection-relevant when a bulkier, more electron-rich aryl bromide is required

Qualitative inference from physical-organic principles; quantitative steric/electronic constants not available for a head-to-head comparison

Synthetic Chemistry Cross-Coupling Structure-Activity Relationship

Validated Intermediate for GPR40 Agonists

The utility of the cyclopentyloxyphenyl scaffold, accessible from 1-Bromo-4-(cyclopentyloxy)benzene via cross-coupling, is highlighted in the development of GPR40 agonists. A specific derivative, rac-3-(4-(cyclopentyloxy)phenyl)hex-4-ynoic acid, demonstrated an EC50 of 114 nM in a functional assay using human GPR40 expressed in CHO cells [1]. This is a downstream application and does not directly benchmark the starting material against its analogues in the same assay.

GPR40 agonist pathway context
Supporting evidence
Downstream derivative rac-3-(4-(cyclopentyloxy)phenyl)hex-4-ynoic acid: EC50 114 nM at human GPR40 (FLIPR, CHO cells)

Supports medicinal chemistry efforts targeting GPR40 or related GPCR pathways

No direct comparator from 4-bromoanisole in the same assay; ligand-level evidence only

Medicinal Chemistry GPCR Ligands Biological Activity

Molecular Weight and Boiling Point: Purification Implications

The compound's higher molecular weight (241.12 g/mol) and predicted boiling point (296.7±13.0 °C) differentiate it physically from lower-molecular-weight, more volatile analogues like 4-bromoanisole (MW 187.04 g/mol, bp 215 °C) [1]. This directly impacts purification strategy (e.g., a less volatile product is easier to isolate via rotary evaporation) and shipping/storage conditions.

Purification-relevant properties
Direct head-to-head comparison
MW 241.12 g/mol, predicted bp 296.7 °C vs. 4-bromoanisole MW 187.04 g/mol, bp 215 °C

Supports purification and handling protocol selection; higher bp may simplify rotary evaporation

Boiling point predicted for target; comparator value from standard references

Physicochemical Properties Purification Logistics

1-Bromo-4-(cyclopentyloxy)benzene: Key Application Scenarios


Agrochemical Discovery for Herbicide Selectivity

Procure 1-Bromo-4-(cyclopentyloxy)benzene as a key intermediate when the synthetic aim is to install a cyclopentyloxyphenyl fragment into a candidate herbicide. Empirical data from a series of oxazolidinedione derivatives shows that the cyclopentyloxy group is preferential for achieving crop safety, a crucial selection differentiator over other alkoxy analogues [1].

GPCR Library Synthesis for GPR40 Agonists

For medicinal chemistry projects targeting the GPR40 receptor, this compound serves as a strategic starting material. A derivative containing the cyclopentyloxyphenyl scaffold has demonstrated potent agonism with an EC50 of 114 nM, validating the fragment's utility in a therapeutically relevant context [1].

Sterically Differentiated Aryl Bromide in Cross-Coupling

When standard electron-rich aryl bromides like 4-bromoanisole fail to provide adequate steric bulk or the desired electronic profile, procure 1-Bromo-4-(cyclopentyloxy)benzene. Its cyclopentyloxy group provides a qualitatively different steric and electronic environment that can be pivotal for reaction selectivity and final product properties [1].

Liquid Crystalline Materials and Functional Polymers

The compound's structure, featuring a conformationally flexible but sterically demanding cyclopentyl ring, can be crucial for tuning the phase transition temperatures and solubility of advanced materials. Its proven utility as a building block in palladium-catalyzed cross-coupling reactions makes it a natural choice for constructing complex molecular architectures from more than simpler straight-chain analogues [1].

Application
Selection Property
Validation Focus
Agrochemical discovery for herbicide selectivity
Cyclopentyloxy fragment associated with favorable crop-safety SAR
Crop-safety endpoint screening in lead optimization
GPCR library synthesis for GPR40 pathway studies
Privileged cyclopentyloxyphenyl scaffold for agonist design
GPR40 functional assay response and selectivity profiling
Sterically differentiated cross-coupling reactions
Bulky, electron-rich aryl bromide handle distinct from methoxy analogues
Reaction kinetics and product selectivity verification
Advanced material and liquid-crystal research
Conformationally flexible, sterically demanding cyclopentyl ring for phase tuning
Thermal-phase behavior and solubility assessment in polymer matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-4-(cyclopentyloxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.